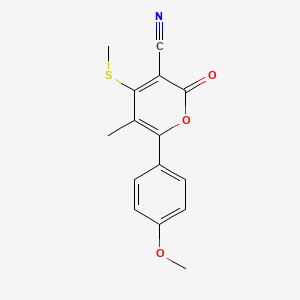![molecular formula C14H18N2O3S B15283050 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a chemical compound belonging to the class of sulfonyl pyrazoles This compound is characterized by its unique structure, which includes an ethoxy and ethyl group attached to a phenyl ring, a sulfonyl group, and a pyrazole ring
Méthodes De Préparation
The synthesis of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 4-ethoxy-3-ethylphenyl, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Pyrazole Ring Formation: The sulfonyl intermediate is then reacted with a suitable hydrazine derivative to form the pyrazole ring through cyclization.
Methylation: The final step involves the methylation of the pyrazole ring to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide or sulfide derivatives.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonylurea receptors.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as diabetes, due to its ability to modulate insulin secretion.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. One known mechanism is its ability to block potassium channels, which regulate ion flow across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole can be compared with other sulfonyl pyrazoles, such as:
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound also acts as a potassium channel blocker and has similar biochemical effects.
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine:
The uniqueness of this compound lies in its specific structural features and its ability to modulate ion channels, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H18N2O3S |
|---|---|
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
1-(4-ethoxy-3-ethylphenyl)sulfonyl-3-methylpyrazole |
InChI |
InChI=1S/C14H18N2O3S/c1-4-12-10-13(6-7-14(12)19-5-2)20(17,18)16-9-8-11(3)15-16/h6-10H,4-5H2,1-3H3 |
Clé InChI |
WYLQGCBDABTCIP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


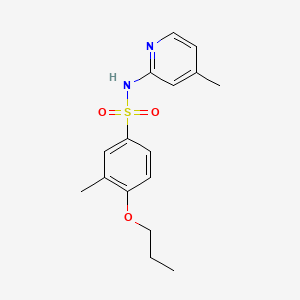
![4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B15282981.png)
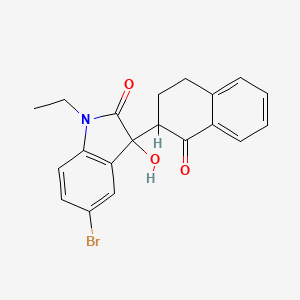
![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)
![N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide](/img/structure/B15282987.png)

![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B15283007.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide](/img/structure/B15283015.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283018.png)
![Ethyl ({4-amino-5-[{4-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-5-pyrimidinyl}(phenyl)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetate](/img/structure/B15283024.png)
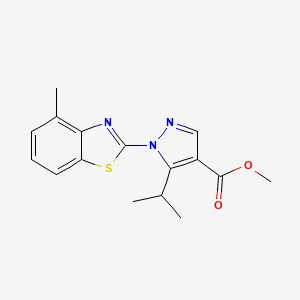
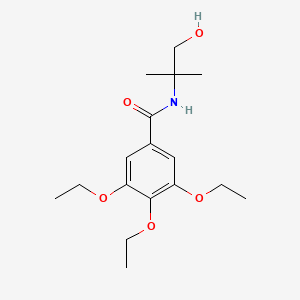
![4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
